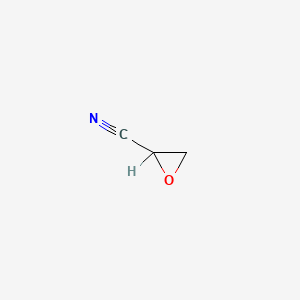

2-Cyanoethylene oxide

CAS No.: 4538-51-6

Cat. No.: VC1615404

Molecular Formula: C3H3NO

Molecular Weight: 69.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4538-51-6 |

|---|---|

| Molecular Formula | C3H3NO |

| Molecular Weight | 69.06 g/mol |

| IUPAC Name | oxirane-2-carbonitrile |

| Standard InChI | InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2 |

| Standard InChI Key | RSHIVZARDAPEDE-UHFFFAOYSA-N |

| SMILES | C1C(O1)C#N |

| Canonical SMILES | C1C(O1)C#N |

Introduction

Physical and Chemical Properties

2-Cyanoethylene oxide (CAS: 4538-51-6) is an epoxide compound with a molecular formula of C3H3NO and a molecular weight of 69.06 g/mol . The compound's structure consists of an epoxide ring with a cyano (nitrile) functional group. Table 1 presents the key physical and chemical properties of 2-cyanoethylene oxide.

Table 1. Physical and Chemical Properties of 2-Cyanoethylene Oxide

| Property | Value |

|---|---|

| Molecular Formula | C3H3NO |

| Molecular Weight | 69.06 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 188.1°C at 760 mmHg |

| Flash Point | 75.1°C |

| Index of Refraction | 1.435 |

| Stereochemistry | Racemic |

| Defined Stereocenters | 0/1 |

| SMILES | N#CC1CO1 |

| InChI | InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2 |

| InChIKey | RSHIVZARDAPEDE-UHFFFAOYSA-N |

2-Cyanoethylene oxide demonstrates moderate stability with a half-life of approximately 2 hours in neutral buffer at 37°C . This stability is significant enough to allow the compound to circulate in biological systems yet reactive enough to interact with various biological molecules, making it an important metabolite in toxicological contexts.

Synthesis and Metabolism

Formation from Acrylonitrile

2-Cyanoethylene oxide is primarily formed through the oxidative metabolism of acrylonitrile, a widely used industrial chemical. The main pathway involves cytochrome P450-mediated oxidation, with cytochrome P450 2E1 (CYP2E1) being the major contributor to this microsomal pathway . Figure 1 illustrates the metabolic pathway of acrylonitrile to 2-cyanoethylene oxide.

The formation of 2-cyanoethylene oxide has been demonstrated in various experimental models, including rat liver microsomes and perfused rat liver . Studies have shown that when acrylonitrile is metabolized in rat liver microsomes or a reconstituted cytochrome P-450 system, 2-cyanoethylene oxide is formed through mixed-function oxidation . In perfused rat liver experiments, the epoxide accumulates in the perfusate as long as acrylonitrile is available to the organ, with approximately 4% of the acrylonitrile dose detectable as the epoxide after 60 minutes .

Chemical Reactivity

2-Cyanoethylene oxide exhibits significant reactivity with various biological molecules, particularly nucleophilic centers in proteins and DNA. This reactivity is central to its mutagenic and carcinogenic properties.

Reactions with DNA

Studies have demonstrated that 2-cyanoethylene oxide reacts with DNA bases to form various adducts. In vitro experiments with calf thymus DNA have identified several adducts formed from the reaction between 2-cyanoethylene oxide and DNA at pH 7.0-7.5 and 37°C . Table 2 summarizes the adducts formed and their yields.

Table 2. Adducts Formed from Reaction of 2-Cyanoethylene Oxide with DNA Bases

| Adduct | Base | Yield (%) |

|---|---|---|

| N6-(2-hydroxy-2-carboxyethyl)-dAdo (N6-HOCE-dAdo) | Deoxyadenosine | 2 |

| 1,N6-etheno-dAdo (ε-dAdo) | Deoxyadenosine | 11 |

| 3-HOCE-dUrd | Deoxycytidine | 22 |

| 7-(2-oxoethyl)-Gua (7-OXE-Gua) | Deoxyguanosine | 31 |

| 3-OXE-dThd | Deoxythymidine | 3 |

The formation of these adducts has been confirmed through various analytical techniques, including ultraviolet spectroscopy, high-field proton NMR spectroscopy, and mass spectrometry . The reaction with calf thymus DNA yielded (nmol/mg DNA): N6-HOCE-dAdo (2), ε-dAdo (11), 3-HOCE-dUrd (80), 7-OXE-Gua (110), and 3-OXE-dThd (1) .

Reactions with Glutathione and Proteins

2-Cyanoethylene oxide reacts with the sulfhydryl groups of proteins and glutathione, although it has been observed to react less rapidly with reduced glutathione than does acrylonitrile itself . This reaction is an important detoxification pathway, as glutathione conjugation leads to the formation of mercapturic acids that can be excreted from the body .

The reaction with proteins contributes to its cytotoxic effects and may play a role in its carcinogenic potential. Covalent binding to both liver and brain proteins has been demonstrated following administration of 2-cyano[2,3-14C]ethylene oxide to rats .

Biological Activity and Toxicology

Mutagenicity and Genotoxicity

2-Cyanoethylene oxide is a direct-acting mutagen, unlike its precursor acrylonitrile, which requires metabolic activation to exert mutagenic effects . Studies have assessed the mutagenicity of 2-cyanoethylene oxide in various test systems.

In human lymphoblasts, 2-cyanoethylene oxide induced a significant mutagenic response without activation at concentrations of 100 μM and 150 μM (2-hour exposure), using the heterozygous thymidine kinase (tk) locus as a genetic marker . This confirms its status as a direct-acting mutagen, in contrast to acrylonitrile, which showed mutagenic effects only in the presence of metabolic activation (S9) .

Analytical Methods for Detection and Quantification

Various analytical methods have been developed for the detection and quantification of 2-cyanoethylene oxide in biological samples and reaction mixtures. These methods are essential for studying the formation, metabolism, and biological effects of this compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) has been effectively used to separate and analyze 2-cyanoethylene oxide. In studies investigating the metabolism of acrylonitrile, HPLC was employed to separate acrylonitrile and 2-cyanoethylene oxide from ether extracts of microsomal incubations . The compounds were readily separated, allowing for quantification of 2-cyanoethylene oxide formation.

Spectroscopic Methods

Spectroscopic techniques, including ultraviolet spectroscopy, high-field proton NMR spectroscopy, and mass spectrometry, have been used for the structural elucidation of 2-cyanoethylene oxide and its adducts with DNA bases . These methods provide detailed structural information and are essential for confirming the identity of the compound and its reaction products.

Radiometric Methods

Radiometric analysis using 14C-labeled compounds has been employed to study the formation and metabolism of 2-cyanoethylene oxide. For instance, [2,3-14C]acrylonitrile has been used to track the formation of 2-cyanoethylene oxide in microsomal incubations, and 2-cyano[2,3-14C]ethylene oxide has been used to investigate covalent binding to proteins and nucleic acids in vivo .

Research Applications

2-Cyanoethylene oxide has several important research applications, particularly in the fields of toxicology, carcinogenesis, and chemical biology.

Toxicological Research

As the proximate carcinogenic metabolite of acrylonitrile, 2-cyanoethylene oxide is extensively studied in toxicological research to understand the mechanisms of acrylonitrile toxicity and carcinogenicity. It serves as a model compound for investigating how epoxide metabolites contribute to chemical carcinogenesis.

Biomarker Development

Studies investigating urinary biomarkers for acrylonitrile exposure have examined the mercapturic acids derived from the glutathione conjugation of both acrylonitrile and 2-cyanoethylene oxide. These include N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA), and N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) . The ratio of these metabolites can provide insights into the proportion of acrylonitrile that is metabolized to 2-cyanoethylene oxide.

Epoxide Chemistry and Biochemistry

2-Cyanoethylene oxide serves as a model compound for studying epoxide chemistry and biochemistry, including the role of epoxide hydrolase and glutathione S-transferases in detoxifying reactive epoxides.

Anti-Carcinogenic Compounds Research

Recent computational studies have investigated polyphenolic compounds, such as naringenin, as potential scavengers of ultimate chemical carcinogens, including 2-cyanoethylene oxide. These studies calculate activation free energies and elucidate molecular mechanisms of alkylation reactions between the polyphenols and carcinogens . Such research aims to identify dietary or pharmaceutical compounds that might protect against chemical carcinogenesis.

Implications for Human Health

Understanding the properties and biological effects of 2-cyanoethylene oxide has important implications for human health, particularly in relation to occupational and environmental exposures to acrylonitrile.

Occupational Health

Acrylonitrile is used extensively in industry, with approximately 125,000 industrial workers exposed to this compound . Since 2-cyanoethylene oxide is a metabolite of acrylonitrile, understanding its formation, distribution, and biological effects is crucial for assessing occupational health risks. Studies have shown that both workers exposed to acrylonitrile and individuals exposed to tobacco smoke (another source of acrylonitrile) excrete mercapturic acids derived from 2-cyanoethylene oxide in their urine .

Risk Assessment

Research on 2-cyanoethylene oxide contributes to the risk assessment of acrylonitrile exposure. For example, physiologically based pharmacokinetic models have been developed to estimate acrylonitrile disposition in humans, taking into account the formation and subsequent reactions of 2-cyanoethylene oxide . Such models help establish safe exposure limits and inform regulatory decisions.

Biomonitoring

The detection of urinary metabolites related to 2-cyanoethylene oxide can serve as biomarkers for acrylonitrile exposure. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) methods have been developed to simultaneously and quantitatively profile the major mercapturic acids of acrylonitrile in human urine . These methods provide sensitive tools for biomonitoring acrylonitrile exposure in occupational and environmental settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume